molecular formula C23H22O3 B15062814 (R)-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoic acid

(R)-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoic acid

Cat. No.: B15062814
M. Wt: 346.4 g/mol
InChI Key: OQXLUJUTHYBTHX-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoic acid is an organic compound with a complex structure that includes a benzyloxy group, a methylphenyl group, and a phenylpropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzyloxy group: This step involves the reaction of a suitable phenol derivative with benzyl chloride in the presence of a base such as potassium carbonate.

    Introduction of the methyl group: The methyl group can be introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.

    Formation of the phenylpropanoic acid backbone: This step involves the reaction of the intermediate with a suitable phenylpropanoic acid derivative under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of ®-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

®-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amines or thiols derivatives.

Scientific Research Applications

®-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of ®-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoic acid: Unique due to its specific structural features.

    ®-3-(2-(benzyloxy)-4-methylphenyl)-3-phenylpropanoic acid: Similar structure but with a different position of the methyl group.

    ®-3-(2-(benzyloxy)-5-ethylphenyl)-3-phenylpropanoic acid: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

®-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoic acid is unique due to the specific positioning of the benzyloxy and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C23H22O3

Molecular Weight

346.4 g/mol

IUPAC Name

(3R)-3-(5-methyl-2-phenylmethoxyphenyl)-3-phenylpropanoic acid

InChI

InChI=1S/C23H22O3/c1-17-12-13-22(26-16-18-8-4-2-5-9-18)21(14-17)20(15-23(24)25)19-10-6-3-7-11-19/h2-14,20H,15-16H2,1H3,(H,24,25)/t20-/m1/s1

InChI Key

OQXLUJUTHYBTHX-HXUWFJFHSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OCC2=CC=CC=C2)[C@H](CC(=O)O)C3=CC=CC=C3

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(CC(=O)O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.